Enhanced Hydrolytic Stability of the P=S Phosphinothioyl Moiety Versus the P=O Phosphinyl Analog
Arylphosphinothioic halides—and by extension the phosphinothioyl ester class—exhibit markedly greater stability toward both neutral hydrolysis and nucleophilic attack compared to their arylphosphinic (P=O) counterparts. This differential stability is sufficient to permit purification of phosphinothioyl compounds by normal-phase silica gel chromatography, a procedure that often degrades the corresponding P=O species [1]. For the target compound (CAS 651727-32-1) bearing the P=S moiety, this translates into a longer shelf-life in protic solvents and greater tolerance to aqueous work-up conditions relative to the phosphinyl analogue (CAS 651727-31-0). Although no direct head-to-head hydrolysis rate constant comparison is available for these two specific esters, the class-level trend is documented: phosphinothioyl derivatives are consistently more hydrolysis-resistant than phosphinyl derivatives [1][2].
| Evidence Dimension | Hydrolytic stability and chromatographic amenability |
|---|---|
| Target Compound Data | P=S phosphinothioyl ester; stable enough for silica gel chromatography (class-level evidence [1]) |
| Comparator Or Baseline | CAS 651727-31-0 (P=O phosphinyl analogue); arylphosphinic halides known to be less stable toward hydrolysis [1] |
| Quantified Difference | Class-level: phosphinothioic halides 'more stable toward both hydrolysis and reactions with nucleophiles'; phosphinyl analogues require anhydrous handling [1]. No specific k_hydrolysis values located for these two esters. |
| Conditions | Class-level inference from arylphosphinothioic vs. arylphosphinic halide comparisons under aqueous and nucleophilic conditions [1]. |
Why This Matters
Improved hydrolytic stability directly impacts formulability in aqueous or semi-aqueous media, longer ambient storage, and compatibility with standard chromatographic purification, making CAS 651727-32-1 a more robust intermediate than its P=O congener for multi-step synthetic campaigns.
- [1] Cristau, H.-J.; Virieux, D. 31.40.2.1.1 Arylphosphinothioic and Arylphosphinoselenoic Halides from Phosphorus Precursors without a Sulfur or Selenium Atom. Science of Synthesis 2007, 31, 2010. View Source
- [2] Kiełbasiński, P.; Kwiatkowska, M.; Mikołajczyk, M. P-stereogenic phosphinothioic acids, phosphonothioic acids and their esters: Syntheses, reactions, and applications. Tetrahedron 2020, 76 (22), 131152. (Reports comparable stability of PS vs. PO bonds with higher metabolic stability for PS.) View Source
